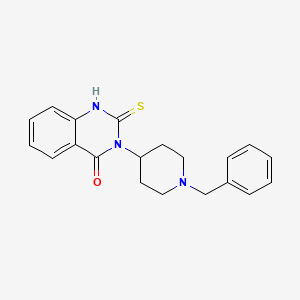

3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-19-17-8-4-5-9-18(17)21-20(25)23(19)16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRZZRXVTKYMIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=S)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The benzylpiperidine moiety is then introduced via nucleophilic substitution reactions, often using benzyl halides and piperidine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thiol (-SH) group participates in:

-

Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., H₂O₂ or I₂) .

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to produce thioether derivatives .

Example :

This reaction enhances lipophilicity, influencing pharmacokinetic properties .

Modifications at the Piperidine Moiety

The benzylpiperidine group undergoes:

-

N-Dealkylation : Catalyzed by Pd/C under hydrogenation conditions to yield piperidine derivatives .

-

Acylation : Reacts with acyl chlorides to form amide derivatives, altering receptor binding profiles .

Biological Impact :

-

N-Acylated derivatives show enhanced acetylcholinesterase (AChE) inhibition (87% activity vs. donepezil in vitro) .

-

Dealkylated analogs exhibit reduced cytotoxicity in SW620 colon cancer cells .

Quinazolinone Core Reactivity

The quinazolinone system participates in:

-

Electrophilic Substitution : Halogenation at C6/C8 positions using Cl₂ or Br₂ in acetic acid .

-

Ring Expansion : Under strong basic conditions, forms larger heterocycles (e.g., benzodiazepines) .

Interaction with Biological Targets

Mechanistic Insights :

Stability and Degradation

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the primary applications of 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is its potential as an acetylcholinesterase inhibitor . A study indicated that derivatives of this compound exhibited significant inhibition of AChE activity, with some compounds achieving inhibition percentages comparable to established drugs like donepezil, a commonly used treatment for Alzheimer's disease. The most potent derivatives showed an AChE inhibition rate of up to 87% .

Table 1: AChE Inhibition Potency of Derivatives

| Compound Name | AChE Inhibition (%) |

|---|---|

| 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one | 87 |

| Donepezil | Reference |

| Other derivatives | Varies |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research demonstrated that it exhibited moderate to good cytotoxicity against several human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Notably, the compound induced early apoptosis in SW620 cells and arrested them at the G2/M phase of the cell cycle, indicating a potential mechanism for its anticancer activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| SW620 | Not specified | Induces apoptosis; G2/M arrest |

| PC-3 | Not specified | Moderate cytotoxicity |

| NCI-H23 | Not specified | Moderate cytotoxicity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is crucial for optimizing its pharmacological properties. The presence of the benzylpiperidine moiety enhances the compound's ability to interact with biological targets, while modifications to the quinazolinone structure can further improve potency and selectivity.

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets in the body. The benzylpiperidine moiety suggests potential interactions with neurotransmitter receptors, while the quinazolinone core may interact with various enzymes. The sulfanyl group could play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological implications of 3-acetylphenyl 2-(benzylthio)benzoate relative to analogous compounds:

Key Observations:

- Benzylthio Group : This moiety is conserved across several compounds (e.g., thiazole and thiophene derivatives) and contributes to sulfur-mediated interactions, such as hydrogen bonding or hydrophobic packing .

- Heterocyclic vs. Benzoate Cores : Thiazole or thiophene rings (e.g., in [2-(Benzylthio)-1,3-thiazol-4-yl]acetic acid) introduce planar rigidity, which may improve target selectivity compared to the flexible benzoate backbone .

Biological Activity

The compound 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one is part of a class of quinazolinone derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antihypertensive Effects

Research indicates that quinazolinone derivatives, including 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one, exhibit significant vasodilative properties . A study on related compounds demonstrated that certain benzylquinazolinones could effectively reduce blood pressure in hypertensive models. Specifically, compounds 2a and 2c showed promising results in lowering both diastolic and systolic blood pressure when administered orally to spontaneously hypertensive rats (SHR) . This suggests potential applications in managing hypertension through vasodilation.

Anticancer Properties

Quinazolinone derivatives are also noted for their anticancer activities . A recent study highlighted the ability of certain derivatives to act as multi-kinase inhibitors and apoptosis inducers. For example, compound 5d , a related quinazolinone derivative, was shown to arrest the cell cycle at the S phase and induce apoptosis in HepG2 liver cancer cells. This was associated with an upregulation of pro-apoptotic genes such as caspase-3 and Bax, while downregulating anti-apoptotic genes like Bcl-2 . Such findings underscore the potential of these compounds as therapeutic agents in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzylpiperidine derivatives reveal that modifications to the piperidine ring and substituents on the quinazolinone core significantly influence their biological activity. For instance, the introduction of various functional groups has been shown to enhance binding potency to specific receptors, such as CCR3, which is implicated in inflammatory responses . The presence of an N-benzylpiperidine moiety has been identified as crucial for maintaining effective receptor antagonism.

Case Study 1: Vasodilative Activity

In a controlled experiment involving isolated rat mesenteric arterial rings, compounds similar to 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one were tested for their vasodilative effects against KCl-induced contractions. Results indicated that these compounds could effectively compete with phenylephrine-induced contractions, suggesting their potential as novel antihypertensive agents .

Case Study 2: Apoptosis Induction in Cancer Cells

In vitro studies on HepG2 cells treated with compound 5d revealed significant apoptotic activity. The treatment led to increased expression levels of pro-apoptotic markers and decreased levels of anti-apoptotic markers. Additionally, flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment . These findings highlight the compound's potential role in cancer therapy.

Summary Table of Biological Activities

| Activity Type | Compound | Effect | Mechanism |

|---|---|---|---|

| Antihypertensive | 2a, 2c | Significant reduction in blood pressure | Vasodilation via arterial relaxation |

| Anticancer | 5d | Induction of apoptosis in HepG2 cells | Upregulation of caspases; cell cycle arrest |

| CCR3 Antagonism | Benzylpiperidine Derivatives | Inhibition of chemotaxis in eosinophils | Binding affinity improvements through SAR |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-benzylpiperidin-4-yl)-2-sulfanylquinazolin-4(3H)-one, and how efficient are these methods?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation, reduction, and functional group modifications. For example, derivatives with benzylpiperidine moieties are synthesized by reacting intermediates like 2-(aminophenyl)quinazolin-4(3H)-one with chloromethylpyridine under basic conditions (e.g., Scheme 61 in ) . Another approach involves coupling 3-(1-benzylpiperidin-4-yl)propan-1-amine with chromene-carboxylic acids to yield hybrids with yields up to 59% .

- Efficiency : Yields vary significantly depending on reaction conditions. For instance, a six-step synthesis of a related compound (SRI 31215) achieved a 6% overall yield , while single-step couplings may yield >50% .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfanyl (-SH) or carbonyl groups. Elemental analysis ensures purity . For example, ¹H-NMR was used to confirm the benzylpiperidine linkage in a related AChE inhibitor .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Derivatives exhibit diverse activities, including acetylcholinesterase (AChE) inhibition (IC₅₀ values in µM range) , monoamine oxidase (MAO) inhibition (relevant for neurodegenerative diseases) , and antiallosteric Chk1 kinase activity (moderate efficacy in cancer research) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

- Methodology :

- Catalyst Selection : Use of carbonyldiimidazole in dichloromethane improved cyclization yields in benzo[d]oxazole derivatives .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) enhances purity .

- Reaction Medium : Basic conditions (e.g., NaOH in acetonitrile) facilitate nucleophilic substitutions in piperidine-containing intermediates .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Methodology :

- Substituent Variation : Modifying the benzyl group or sulfanyl moiety alters target affinity. For example, fluorophenyl substitutions enhance MAO-B selectivity .

- Biological Assays : Comparative IC₅₀ values across analogs (e.g., AChE vs. MAO inhibition) identify critical pharmacophores. Hybridization with flavonoids improved neuroprotective effects in donepezil analogs .

Q. How do researchers resolve contradictions in reported biological efficacy across studies?

- Methodology :

- Assay Standardization : Discrepancies in IC₅₀ values may arise from differences in enzyme sources (recombinant vs. tissue-derived) or buffer conditions.

- Purity Verification : HPLC or LC-MS ensures compound integrity, as impurities (e.g., unreacted intermediates) can skew results .

- Cell Line Validation : In cancer studies, using isogenic cell lines controls for genetic variability in kinase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.